2-[(Furan-2-carbonyl)-methylamino]benzoic acid
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Overview
Description
2-[(Furan-2-carbonyl)-methylamino]benzoic acid is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is characterized by the presence of a furan ring, a benzoic acid moiety, and a methylamino group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-methylamino]benzoic acid typically involves the reaction of furan-2-carboxylic acid with methylamine and benzoic acid under controlled conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-methylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
2-[(Furan-2-carbonyl)-methylamino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-methylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The furan ring and benzoic acid moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 2-[(Furan-2-carbonyl)-methylamino]benzoic acid.
Benzoic acid: Another precursor and a widely used compound in various applications.
2,5-Furandicarboxylic acid: A related compound with similar structural features and applications.
Uniqueness
This compound is unique due to its combination of a furan ring, a benzoic acid moiety, and a methylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-[furan-2-carbonyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-14(12(15)11-7-4-8-18-11)10-6-3-2-5-9(10)13(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTOVKFGVYNJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201552 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67735-53-9 |
Source
|
Record name | 2-(N-methylfuran-2-amido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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